Lower Hemolytic Toxicity at Therapeutic Antimicrobial Concentrations Compared to LL‑37
In a direct head‑to‑head assay using 2% human red blood cells, Epinecidin‑1 caused 4.2% ± 0.5% hemolysis at 100 µg/mL, whereas LL‑37 caused 18.7% ± 1.2% hemolysis under identical conditions [1]. At the same concentration, magainin‑2 showed 9.8% ± 0.8% hemolysis [1]. This translates to a 4.5‑fold lower hemolytic rate for Epinecidin‑1 relative to LL‑37.
| Evidence Dimension | Hemolytic activity (% hemolysis at 100 µg/mL, 1 h, 37 °C) |
|---|---|
| Target Compound Data | 4.2% ± 0.5% |
| Comparator Or Baseline | LL‑37: 18.7% ± 1.2%; Magainin‑2: 9.8% ± 0.8% |
| Quantified Difference | Epinecidin‑1 hemolysis is 4.5‑fold lower than LL‑37 and 2.3‑fold lower than magainin‑2 |
| Conditions | 2% human red blood cells in PBS, 1 h incubation at 37 °C, spectrophotometric hemoglobin release |
Why This Matters
For procurement in systemic infection models or cell‑based assays, Epinecidin‑1 provides a wider therapeutic window, reducing off‑target membrane lysis without sacrificing antimicrobial coverage.
- [1] Chen JY, Narayana JL, Huang HN, et al. Comparative hemolytic and antimicrobial activities of epinecidin-1 and human cathelicidin LL-37. Peptides. 2014;58:1-7. doi:10.1016/j.peptides.2014.05.006 View Source
